3-(trifluoromethyl)but-3-en-2-amine hydrochloride
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Overview
Description
3-(trifluoromethyl)but-3-en-2-amine hydrochloride is a chemical compound with the molecular formula C5H8F3N·HCl. It is known for its unique chemical structure, which includes a trifluoromethyl group attached to a butenylamine backbone. This compound has gained attention in scientific research due to its potential biological activity and applications in various fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(trifluoromethyl)but-3-en-2-amine hydrochloride typically involves the introduction of the trifluoromethyl group into the butenylamine structure. One common method is the reaction of 3-(trifluoromethyl)but-3-en-2-one with ammonia or an amine under appropriate conditions to form the desired amine. The hydrochloride salt is then obtained by treating the free amine with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
3-(trifluoromethyl)but-3-en-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The trifluoromethyl group or the amine group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Reagents such as halogens, alkyl halides, and other electrophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl butylamines .
Scientific Research Applications
3-(trifluoromethyl)but-3-en-2-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient in drug development.
Mechanism of Action
The mechanism of action of 3-(trifluoromethyl)but-3-en-2-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity and stability, leading to specific biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-(trifluoromethyl)but-3-en-2-one: A precursor in the synthesis of 3-(trifluoromethyl)but-3-en-2-amine hydrochloride.
3-(trifluoromethyl)but-3-en-2-ol: An alcohol derivative with similar structural features.
3-(trifluoromethyl)but-3-en-2-amine: The free amine form without the hydrochloride salt.
Uniqueness
This compound is unique due to its combination of a trifluoromethyl group and an amine group, which imparts distinct chemical and biological properties. This makes it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
3-(trifluoromethyl)but-3-en-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F3N.ClH/c1-3(4(2)9)5(6,7)8;/h4H,1,9H2,2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYLQUTHBAOOMLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=C)C(F)(F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClF3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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